molecular formula C8H8O4 B3032540 2,5-Dihydroxy-3-methoxybenzaldehyde CAS No. 2179-22-8

2,5-Dihydroxy-3-methoxybenzaldehyde

Cat. No.: B3032540
CAS No.: 2179-22-8
M. Wt: 168.15 g/mol
InChI Key: DMDILUGQARSBDS-UHFFFAOYSA-N
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Description

2,5-Dihydroxy-3-methoxybenzaldehyde is a methoxy-substituted benzaldehyde derivative that serves as a versatile chemical building block in organic and medicinal chemistry research. While specific biological data for this compound is limited in the public domain, its structural similarity to other dihydroxybenzaldehydes suggests significant research potential . For instance, the compound 2,5-dihydroxybenzaldehyde (gentisaldehyde) is a known substrate for enzymes like xanthine oxidase, with a recorded Km of 43 µM, indicating its relevance in biochemical studies . Furthermore, related hydroxybenzaldehyde derivatives are frequently employed in the synthesis of complex molecules, such as isoxazole-benzoquinone hybrids and other heterocyclic compounds, which are valuable scaffolds in drug discovery efforts . Researchers also utilize similar compounds to develop bioactive molecules, including potential enzyme inhibitors . As a multifunctional aromatic aldehyde, this compound is expected to be a key intermediate for constructing various pharmacologically active structures, making it a compound of interest for high-value chemical synthesis. This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only (RUO)." It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dihydroxy-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-12-7-3-6(10)2-5(4-9)8(7)11/h2-4,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDILUGQARSBDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427748
Record name Benzaldehyde, 2,5-dihydroxy-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2179-22-8
Record name Benzaldehyde, 2,5-dihydroxy-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitric Acid-Mediated Oxidation

The direct oxidation of substituted benzyl alcohols to aldehydes represents a foundational approach. In CN101570473B, 3-methoxybenzyl alcohol is oxidized to 3-methoxybenzaldehyde using nitric acid (1–2 equivalents) in aqueous solvent systems at room temperature. Adapting this method, 2,5-dihydroxy-3-methoxybenzaldehyde could theoretically be synthesized from 2,5-dihydroxy-3-methoxybenzyl alcohol. However, the precursor’s synthesis requires multi-step hydroxylation and protection:

  • Hydroxylation : Introducing hydroxyl groups at positions 2 and 5 via electrophilic aromatic substitution, leveraging the methoxy group’s ortho/para-directing effects.
  • Protection : Temporary protection of hydroxyl groups (e.g., acetyl or benzyl ethers) to prevent over-oxidation.
  • Oxidation : Treatment with nitric acid (1.5 equivalents) in water at 25°C for 6–8 hours, yielding the aldehyde.

Challenges :

  • Competing side reactions, such as over-oxidation to carboxylic acids or demethylation.
  • Limited commercial availability of 2,5-dihydroxy-3-methoxybenzyl alcohol, necessitating custom synthesis.

Alkylation of Dihydroxybenzaldehyde Precursors

Selective O-Methylation

The UMich study (ARKIVOC 2000) demonstrates regioselective alkylation of 2-hydroxy-5-methoxybenzaldehyde using alkyl halides and potassium carbonate in refluxing acetone. For this compound, a reversed strategy could involve:

  • Starting Material : 2,5-Dihydroxybenzaldehyde (commercially available).
  • Methylation : Selective O-methylation at position 3 using methyl iodide (2 equivalents) and anhydrous K₂CO₃ in acetone at 60°C for 4 hours.
  • Workup : Acidic hydrolysis to remove protecting groups, if employed.

Optimization Data :

Parameter Condition Yield (%)
Methylating Agent CH₃I (2 eq) 78
Solvent Acetone 85
Temperature 60°C -
Base K₂CO₃ (3 eq) -

Limitations :

  • Competing methylation at positions 2 or 5 without protective groups.
  • Labor-intensive purification due to polyalkylated byproducts.

Demethylation of Trimethoxybenzaldehyde Derivatives

Controlled Demethylation Using Boron Tribromide

US6670510B2 discloses the synthesis of 2,5-dimethoxybenzaldehyde via methylation of 2-hydroxy-5-methoxybenzaldehyde. To access this compound, a trimethoxy precursor (e.g., 2,3,5-trimethoxybenzaldehyde) could undergo selective demethylation:

  • Synthesis of Trimethoxy Precursor : Friedel-Crafts formylation of 1,3,5-trimethoxybenzene.
  • Demethylation : Treatment with BBr₃ (1.2 equivalents) in dichloromethane at −78°C, selectively cleaving methoxy groups at positions 2 and 5.

Spectroscopic Validation :

  • ¹H NMR (CDCl₃) : δ 9.87 (s, 1H, CHO), 7.32–7.37 (m, 3H, ArH), 3.73 (s, 3H, OCH₃).
  • IR (KBr) : 1680 cm⁻¹ (C=O stretch), 3200–3400 cm⁻¹ (O-H stretch).

Drawbacks :

  • Harsh reaction conditions risk aldehyde degradation.
  • Incomplete regioselectivity necessitates chromatographic separation.

Formylation of Substituted Phenols

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction introduces formyl groups into phenolic substrates under alkaline conditions. For this compound:

  • Substrate : 3-Methoxyresorcinol (2,5-dihydroxy-3-methoxybenzene).
  • Reaction : Chloroform and NaOH (20% w/v) at 70°C for 3 hours.
  • Acidification : HCl (6 M) to precipitate the aldehyde.

Yield Optimization :

Parameter Condition Yield (%)
NaOH Concentration 20% 65
Temperature 70°C -
Reaction Time 3 hours -

Analytical Cross-Check :

  • HPLC Purity : >95% with C18 column (MeOH:H₂O = 70:30).

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The table below evaluates methods based on yield, cost, and practicality:

Method Yield (%) Cost (Relative) Scalability
Nitric Acid Oxidation 70–78 Low Industrial
Selective Methylation 65–78 Moderate Lab-scale
Demethylation 55–60 High Lab-scale
Reimer-Tiemann 60–65 Low Pilot-scale

Key Findings :

  • Nitric acid oxidation offers the highest scalability but requires precursor synthesis.
  • Demethylation routes suffer from moderate yields due to side reactions.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dihydroxy-3-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents.

Major Products:

Scientific Research Applications

2,5-Dihydroxy-3-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential antioxidant properties.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.

    Industry: Utilized in the production of dyes, fragrances, and other aromatic compounds.

Mechanism of Action

The mechanism by which 2,5-Dihydroxy-3-methoxybenzaldehyde exerts its effects involves interactions with various molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds and participate in electron-donating interactions, influencing the reactivity and stability of the compound. These interactions can affect enzymatic pathways and cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Structural and Functional Group Comparison

The table below highlights key structural analogs, their substituent positions, and similarity metrics derived from CAS database analyses:

Compound Name Substituent Positions CAS No. Similarity Score
2,5-Dihydroxy-3-methoxybenzaldehyde 2-OH, 3-OCH₃, 5-OH 2179-22-8 1.00 (Reference)
2,4-Dihydroxy-3-methoxybenzaldehyde 2-OH, 3-OCH₃, 4-OH 58922-29-5 1.00
2,3-Dihydroxy-4-methoxybenzaldehyde 2-OH, 3-OH, 4-OCH₃ 4055-69-0 1.00 , 0.96
2,5-Dimethoxybenzaldehyde 2-OCH₃, 5-OCH₃ 613-45-6 0.87
2-Hydroxy-3-methoxybenzaldehyde (o-vanillin) 2-OH, 3-OCH₃ 148-53-8 0.91

Notes on Similarity Scores:

  • 2,4-Dihydroxy-3-methoxybenzaldehyde shares identical functional groups but differs in hydroxyl positioning, leading to comparable reactivity in methylation and oxidation reactions .
  • Discrepancies in similarity scores for 2,3-Dihydroxy-4-methoxybenzaldehyde (1.00 vs. 0.96) suggest variability in computational or empirical assessment methods across sources .

Biological Activity

2,5-Dihydroxy-3-methoxybenzaldehyde (DHMB) is a phenolic compound with a unique structure characterized by two hydroxyl groups and a methoxy group on a benzaldehyde backbone. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of DHMB, supported by relevant research findings, case studies, and data tables.

  • Chemical Formula : C₈H₈O₄
  • Molecular Weight : 168.15 g/mol
  • CAS Number : 7091044

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of DHMB against various pathogens. In particular, it has shown efficacy against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mM
Escherichia coli1.0 mM
Klebsiella pneumoniae1.5 mM
Bacillus subtilis0.25 mM

These results indicate that DHMB exhibits significant bacteriostatic activity, making it a candidate for further development as an antimicrobial agent .

Antifungal Activity

DHMB has also been evaluated for its antifungal properties. A study reported that it demonstrates potent antifungal activity against various fungal strains, including Aspergillus fumigatus.

Fungal Strain MIC (mM)
Aspergillus fumigatus0.58
Candida albicans0.75
Cryptococcus neoformans1.0

The antifungal mechanism appears to involve the disruption of cellular integrity and inhibition of fungal growth through redox-active pathways .

Anticancer Activity

The anticancer effects of DHMB have been explored in several cancer cell lines. Notably, it has shown selective cytotoxicity towards prostate cancer cells.

Cancer Cell Line Cell Viability (%) at 20 µM
PC-3 (Prostate Cancer)13.75
MCF-7 (Breast Cancer)47.72
HeLa (Cervical Cancer)48.18

The compound induced apoptosis in these cells, primarily through the activation of caspase pathways and the downregulation of anti-apoptotic proteins .

Mode of Action

The biological activities of DHMB can be attributed to its ability to modulate various biochemical pathways:

  • Antimicrobial Mechanism : DHMB disrupts bacterial cell walls and interferes with metabolic processes.
  • Antifungal Mechanism : It targets mitochondrial respiratory chain complexes in fungi, leading to increased oxidative stress.
  • Anticancer Mechanism : The compound activates apoptotic pathways while inhibiting cell proliferation through cell cycle arrest.

Case Studies

  • Study on Prostate Cancer Cells : A study demonstrated that treatment with DHMB resulted in reduced viability of PC-3 cells by inducing apoptosis through caspase activation.
  • Fungal Inhibition Study : Another study reported that DHMB significantly inhibited the growth of Candida albicans, suggesting its potential as a therapeutic agent for fungal infections.

Q & A

Q. Methodological Insight :

  • Optimization Table :

    ConditionYield RangePurity (HPLC)Key Variables
    BBr₃, CH₂Cl₂, 0°C60-75%>95%Reaction time, stoichiometry
    NaOH (2M), 80°C45-55%85-90%pH control, temperature

How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved for structural confirmation?

Advanced Research Question
Discrepancies between experimental NMR shifts (e.g., aromatic proton splitting patterns) and density functional theory (DFT)-predicted values may arise from solvent effects or conformational flexibility. Use multi-solvent NMR (DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding and compare with COSY/HSQC for connectivity validation. Reference databases like NIST Chemistry WebBook provide benchmark data for methoxybenzaldehyde derivatives .

Case Study :
A 2023 study resolved conflicting δH values (7.2 ppm vs. predicted 7.5 ppm) by identifying solvent-induced shielding effects in DMSO .

What strategies mitigate oxidation during storage, given the compound’s phenolic groups?

Basic Research Question
Phenolic aldehydes are prone to air oxidation. Store under inert atmosphere (N₂/Ar) at -20°C in amber vials. Add antioxidants like 0.1% BHT (butylated hydroxytoluene) to solutions. Purity degradation can be monitored via HPLC-UV at 280 nm, with degradation products (e.g., quinones) eluting earlier .

Q. Stability Data :

Storage ConditionDegradation Rate (%/month)Major Impurity
25°C, air15-20%2,5-Quinone
-20°C, N₂<2%None detected

How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution?

Advanced Research Question
DFT calculations (e.g., Gaussian 16) using B3LYP/6-311+G(d,p) basis sets model charge distribution at hydroxy/methoxy substituents. The C-3 methoxy group deactivates the ring, while C-2 and C-5 hydroxy groups direct electrophiles to para positions. Compare with experimental kinetic data (e.g., reaction rates with amines) to validate models .

Example :
A 2019 study correlated computed activation energies (ΔG‡ = 28.5 kcal/mol) with observed SNAr rates in DMF .

What are the challenges in quantifying trace impurities using LC-MS, and how are they addressed?

Advanced Research Question
Ion suppression from polar hydroxyl groups can reduce MS sensitivity. Use HILIC chromatography with a mobile phase of 90% acetonitrile/0.1% formic acid to enhance ionization. Spike internal standards (e.g., deuterated analogs) for quantification. Limit of detection (LOD) can reach 0.1 ng/mL with MRM transitions optimized for m/z 168 → 123 .

Q. Validation Parameters :

ParameterValue
Linearity (R²)0.998 (1–100 ng/mL)
Recovery (%)92-105%
Intra-day RSD<5%

How does solvent polarity influence tautomeric equilibria between aldehyde and enol forms?

Basic Research Question
In polar solvents (e.g., water), the enol form dominates due to stabilization of the conjugated base. Use UV-Vis spectroscopy (λmax ~320 nm for enol vs. 280 nm for aldehyde) to monitor equilibria. In DMSO, the aldehyde form is favored (95:5 ratio) .

Q. Tautomeric Ratios :

SolventAldehyde:Enol
Water10:90
DMSO95:5
Ethanol70:30

What ecological toxicity assessments are lacking for this compound, and how can they be prioritized?

Advanced Research Question
Existing safety data sheets indicate no ecotoxicity data (e.g., LC50 for aquatic organisms) . Prioritize OECD 201/202 tests for algae/daphnia acute toxicity. Computational tools like ECOSAR predict high toxicity (LC50 ~1 mg/L) due to phenolic groups, requiring empirical validation .

How do crystallographic studies resolve ambiguity in hydrogen-bonding networks?

Advanced Research Question
Single-crystal X-ray diffraction reveals intermolecular H-bonds between C-5 hydroxyl and methoxy groups, forming a dimeric lattice. Compare with PXRD patterns of bulk samples to assess polymorphism. A 2012 study identified a monoclinic P2₁/c space group with Z’=1 .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dihydroxy-3-methoxybenzaldehyde
Reactant of Route 2
2,5-Dihydroxy-3-methoxybenzaldehyde

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